molecular formula C9H9ClO B1267163 Allyl 2-Chlorophenyl Ether CAS No. 20788-42-5

Allyl 2-Chlorophenyl Ether

Cat. No.: B1267163
CAS No.: 20788-42-5
M. Wt: 168.62 g/mol
InChI Key: NQQZRGSSVFDPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Foundational Studies of Allyl Ether Transformations

The exploration of allyl ether chemistry dates back to the early 20th century with the discovery of the Claisen rearrangement. wikipedia.orgbyjus.com This thermal isomerization of allyl phenyl ethers to ortho-allylphenols, first reported by Rainer Ludwig Claisen in 1912, laid the groundwork for understanding the intricate byjus.combyjus.com-sigmatropic rearrangements that these molecules can undergo. wikipedia.orgbyjus.com This discovery was a significant milestone, revealing a powerful method for carbon-carbon bond formation. wikipedia.orgbyjus.com Early studies focused on the mechanistic intricacies of this rearrangement, establishing its concerted and intramolecular nature. libretexts.orglibretexts.org

Significance of Allyl Aryl Ethers as Strategic Synthons in Complex Molecule Construction

In contemporary organic synthesis, allyl aryl ethers are highly valued as strategic synthons—building blocks that can be used to introduce specific functionalities into more complex molecules. The allyl group itself can be deprotected under various conditions, including using palladium catalysts, making it a useful protecting group for phenols. organic-chemistry.org Furthermore, the double bond of the allyl group can be subjected to various transformations, such as isomerization, oxidation, and addition reactions. organic-chemistry.org The Claisen rearrangement remains a cornerstone transformation, providing a reliable route to substituted phenols, which are precursors to a vast number of natural products and pharmaceuticals. researchgate.net

Scope and Research Trajectories of Allyl 2-Chlorophenyl Ether in Academic Investigations

Among the diverse range of allyl aryl ethers, this compound has garnered specific attention in academic research. The presence of the chlorine atom on the phenyl ring introduces an additional layer of synthetic utility. The chloro-substituent can influence the regioselectivity of the Claisen rearrangement and can itself be a site for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions. Current research often focuses on leveraging these features for the efficient synthesis of complex heterocyclic structures and other high-value organic compounds.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular formula of C9H9ClO. nih.gov Its physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-chloro-2-(prop-2-en-1-yloxy)benzene
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS Number 20788-42-5

Data sourced from PubChem CID 292654. nih.gov

Synthesis and Mechanistic Pathways

The most common method for synthesizing this compound is the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chlorophenol (B165306) is treated with a base, such as sodium hydroxide, to form the corresponding 2-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking an allyl halide, typically allyl bromide, to displace the bromide ion and form the ether linkage. The reaction is generally carried out in a polar aprotic solvent.

The mechanism is a classic SN2 reaction, where the nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon of the allyl bromide in a single, concerted step. acs.org

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum typically shows characteristic signals for the allyl group: a doublet for the two protons on the carbon adjacent to the oxygen, a multiplet for the vinylic proton, and two distinct signals for the terminal vinylic protons. The aromatic protons of the 2-chlorophenyl group will appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the three carbons of the allyl group will be in the aliphatic and vinylic regions, while the six carbons of the 2-chlorophenyl ring will appear in the aromatic region.
Infrared (IR) The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-Cl bond of the chlorophenyl group, as well as bands corresponding to the aromatic ring.

Predicted and characteristic spectral data based on general principles of NMR and IR spectroscopy. youtube.comgithub.iobas.bgoatext.com

Reactivity and Synthetic Transformations

Claisen Rearrangement:

The most significant reaction of this compound is the Claisen rearrangement. libretexts.orglibretexts.org Upon heating, typically to around 200-250 °C, the ether undergoes a byjus.combyjus.com-sigmatropic rearrangement to yield 2-allyl-6-chlorophenol (B1615725). libretexts.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org The presence of the chloro substituent at the ortho position blocks one of the potential rearrangement sites, leading to a high degree of regioselectivity. If both ortho positions were blocked, the rearrangement could proceed to the para position. wikipedia.org

Other Reactions:

Besides the Claisen rearrangement, the allyl group can undergo other transformations. The double bond can be isomerized to the thermodynamically more stable internal position using a catalyst. organic-chemistry.org It can also participate in various addition reactions, such as hydrogenation to form the corresponding propyl ether, or dihydroxylation to form a diol. The chloro-substituent on the aromatic ring can be a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of other aryl or alkyl groups.

Applications in Organic Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules. The product of its Claisen rearrangement, 2-allyl-6-chlorophenol, is a key intermediate for the synthesis of various heterocyclic compounds. For instance, the newly introduced allyl and hydroxyl groups can be made to react intramolecularly to form substituted benzofurans or other oxygen-containing heterocycles. researchgate.net These heterocyclic motifs are prevalent in many biologically active molecules and natural products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQZRGSSVFDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303492
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20788-42-5
Record name 20788-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allyl o-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL 2-CHLOROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of Pericyclic and Catalytic Transformations Involving Allyl 2 Chlorophenyl Ether

Intramolecularclockss.orgclockss.org-Sigmatropic Rearrangements: The Claisen Rearrangement

The thermal rearrangement of Allyl 2-Chlorophenyl Ether is a classic example of an aromatic Claisen rearrangement. This intramolecular process involves the conversion of the ether into an ortho-allyl phenol (B47542) through a concerted, pericyclic mechanism. libretexts.orgslideshare.net The reaction proceeds without the need for external reagents, relying on heat to overcome the activation energy barrier. byjus.com

Elucidation of Concerted Transition State Structures

The mechanism of the Claisen rearrangement is widely accepted to proceed through a highly ordered, cyclic transition state. wikipedia.orgbyjus.com For this compound, this involves the concerted movement of six electrons (four from the benzene (B151609) ring's π-system and two from the allyl group's π-bond) in a six-membered ring. libretexts.orglibretexts.org This process is classified as a -sigmatropic rearrangement, indicating that a new sigma bond is formed between carbon 3 of the allyl group and carbon 3 of the other fragment (the ortho-carbon of the phenyl ring), while the original sigma bond between the ether oxygen and the allyl group's carbon 1 is broken. libretexts.org

Computational and experimental studies on analogous aryl allyl ethers have shown that the transition state preferentially adopts a chair-like conformation to minimize steric interactions. organic-chemistry.org This geometry dictates the stereochemical outcome of the reaction. The transformation is initiated by the formation of a new C-C bond at the ortho position of the benzene ring and the simultaneous cleavage of the C-O ether bond. libretexts.org This leads to a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, restoring the aromaticity of the ring. wikipedia.orglibretexts.org The presence of the six electrons in a cyclic arrangement during the transition state suggests it possesses aromatic characteristics. libretexts.orglibretexts.org

Biradicaloid Intermediates and Competing Pathways

While the Claisen rearrangement is often depicted as a purely concerted process, computational studies and experimental evidence for substituted systems suggest a more complex picture. acs.org Some theoretical models propose a two-stage mechanism for related ethers, proceeding through a transient biradicaloid intermediate that is not a stable species but rather a point along the reaction coordinate leading to the product. acs.org

Evidence for such intermediates comes from studies on similarly substituted systems, such as 3-substituted phenyl allyl ethers. clockss.org The observed regioselectivity in the thermal rearrangement of these compounds has been shown to support a mechanism involving 1,4-diradical intermediates. clockss.org For this compound, a competing pathway to the main concerted rearrangement could involve the homolytic cleavage of the carbon-oxygen bond to form a radical pair. However, crossover experiments have generally eliminated the possibility of a purely intermolecular reaction mechanism involving dissociated radicals, confirming the process is fundamentally intramolecular. wikipedia.org Under certain conditions, such as electron impact mass spectrometry, fragmentation pathways consistent with rearrangement followed by cyclization or other radical-driven processes have been observed for related compounds. researchgate.net

Regioselectivity and Stereochemical Aspects in Thermal Rearrangements

The regioselectivity of the aromatic Claisen rearrangement is highly dependent on the substitution pattern of the aryl ring. In the case of this compound, the chlorine atom at the C2 position blocks one of the two available ortho positions. Consequently, the thermal rearrangement is expected to direct the allyl group predominantly to the unsubstituted ortho position (C6) to yield 2-Chloro-6-allylphenol.

If both ortho positions are blocked, as in the analogous Allyl 2,6-dichlorophenyl Ether, the allyl group is forced to migrate to the para position. wikipedia.orgorganic-chemistry.org The thermal rearrangement of Allyl 2,6-dichlorophenyl Ether yields primarily 4-Allyl-2,6-dichlorophenol, with smaller amounts of products resulting from halogen migration or elimination. cdnsciencepub.comcdnsciencepub.com This demonstrates that the -sigmatropic shift to the ortho position is the kinetically favored pathway, but a subsequent Cope rearrangement can transport the allyl group to the para position if the initial intermediate cannot tautomerize.

For meta-substituted allyl phenyl ethers, the electronic nature of the substituent governs the regioselectivity. Electron-withdrawing groups, such as chloro or bromo, tend to favor migration to the ortho position closer to the substituent (the 2-position), whereas electron-donating groups favor migration to the position further away (the 6-position). wikipedia.orgclockss.orgchemrxiv.org In the case of Allyl 3-chlorophenyl ether, the major product is the 1,2,3-trisubstituted phenol, resulting from migration to the 2-position. clockss.org

ReactantMajor Thermal ProductMinor Thermal Product(s)Reference
Allyl 3-chlorophenyl ether2-Allyl-3-chlorophenol6-Allyl-3-chlorophenol clockss.org
Allyl 2,6-dichlorophenyl ether4-Allyl-2,6-dichlorophenol2-Allyl-6-chlorophenol (B1615725), 2-Allyl-4,6-dichlorophenol cdnsciencepub.com

Probing Reaction Mechanisms with Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. Crossover experiments, often employing isotopic labels, are fundamental in distinguishing between intramolecular and intermolecular pathways. wikipedia.org In the context of the Claisen rearrangement of allyl phenyl ethers, labeling the terminal carbon (C3) of the allyl group with carbon-14 (B1195169) (¹⁴C) has provided definitive evidence for the proposed concerted mechanism. libretexts.orglibretexts.org

When an allyl phenyl ether labeled in this manner undergoes thermal rearrangement, the ¹⁴C label is found exclusively at the benzylic position of the resulting ortho-allylphenol product. libretexts.orglibretexts.org This outcome is consistent only with a mechanism where the terminal carbon of the allyl group forms the new bond with the aromatic ring, as predicted by the cyclic, concerted -sigmatropic shift. If the reaction proceeded through dissociation into separate allyl and phenoxy fragments, one would expect scrambling of the label. The absence of such crossover products confirms the intramolecular nature of the reaction. wikipedia.org Applying this principle to this compound, a similar ¹⁴C labeling experiment would be expected to yield 2-Chloro-6-(allyl-¹⁴C)-phenol with the label specifically at the carbon atom bonded to the ring.

Mechanisms of Metal-Catalyzed Rearrangements

While thermal conditions are sufficient to induce the Claisen rearrangement, the reaction can be accelerated and its regioselectivity altered by the use of catalysts, particularly Lewis acids. byjus.com

Mechanistic Role of Lewis Acid Catalysts (e.g., Zinc Chloride)

Lewis acids like Zinc Chloride (ZnCl₂) can significantly influence the course of the Claisen rearrangement of halogenated allyl aryl ethers. cdnsciencepub.com The primary role of the Lewis acid is to coordinate with the ether oxygen atom. benthamopenarchives.com This coordination polarizes the C-O bond, weakening it and facilitating its cleavage, thereby lowering the activation energy of the rearrangement.

In the case of Allyl 2,6-dichlorophenyl Ether, the use of Zinc Chloride as a catalyst dramatically changes the product distribution compared to the thermal reaction. While the thermal rearrangement yields mainly the para-rearranged product, the ZnCl₂-catalyzed reaction in nitrobenzene (B124822) at 140-160°C produces 2-Allyl-4,6-dichlorophenol as the major product in high yield (88-91%). cdnsciencepub.com This product results from a migration of the allyl group to an ortho position, accompanied by the migration of a chlorine atom from the C2 to the C4 position. cdnsciencepub.com

The proposed mechanism suggests that the Lewis acid assists in the initial ortho-rearrangement. cdnsciencepub.com The subsequent migration of the halogen is also thought to be facilitated by the Lewis acid, possibly through a zinc halide bridge or by promoting an ionic intermediate that more readily allows for halogen rearrangement. cdnsciencepub.com This catalytic effect highlights the ability of Lewis acids to not only accelerate the reaction but also to open up new mechanistic pathways that are not accessible under purely thermal conditions, leading to different and often more complex products.

ReactantCatalystTemperature (°C)Major ProductYield (%)Minor Products (%)Reference
Allyl 2,6-dichlorophenyl etherNone (Thermal)High4-Allyl-2,6-dichlorophenol-2-Allyl-6-chlorophenol, 2-Allyl-4,6-dichlorophenol cdnsciencepub.com
Allyl 2,6-dichlorophenyl etherZnCl₂140-1602-Allyl-4,6-dichlorophenol88-912,6-Dichlorophenol (4-5), 2-Methyl-5,7-dichlorocoumaran (4-8) cdnsciencepub.com

Pathways in Transition Metal-Mediated Claisen Rearrangements (e.g., Ru(II), Pd(0))

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. For an allyl aryl ether like this compound, the thermal rearrangement typically proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state to yield an o-allylphenol. libretexts.orglibretexts.org This process requires high temperatures, often around 250 °C. libretexts.orglibretexts.org However, transition metal catalysts can significantly alter this reaction pathway, enabling the transformation to occur under much milder conditions and often influencing the regioselectivity and stereoselectivity of the products. researchgate.netmdpi.com

Ruthenium(II)-Catalyzed Pathways: Ruthenium(II) complexes, such as [CpRu(CH₃CN)₃]PF₆ (where Cp = cyclopentadienyl), have been shown to catalyze Claisen rearrangements. pitt.edu The mechanism for Ru(II) catalysis is proposed to involve the coordination of the Lewis acidic metal center to the ether oxygen. This coordination polarizes the C-O bond, facilitating its cleavage and lowering the activation energy of the rearrangement. The reaction likely proceeds through a cationic intermediate, which is a departure from the purely concerted thermal pathway. This allows the reaction to proceed at lower temperatures.

Palladium(0)-Catalyzed Pathways: The role of palladium in Claisen rearrangements is complex and can involve different oxidation states. While Pd(II) complexes are known to act as Lewis acids to accelerate the rearrangement, researchgate.net Pd(0) catalysis introduces alternative, non-concerted pathways. For certain substrates, Pd(0)-catalyzed rearrangements have been shown to proceed through a dissociative mechanism. researchgate.net This pathway involves the oxidative addition of the Pd(0) catalyst to the allylic C-O bond to form a π-allyl-palladium(II) intermediate. This organometallic species can then undergo reductive elimination to form the rearranged product. This stepwise, organometallic pathway contrasts sharply with the concerted pericyclic mechanism of the thermal reaction. However, the exact mechanism can be substrate-dependent, as studies on other systems have sometimes ruled out the involvement of a π-allyl cation pathway under specific conditions. nih.gov

Influence of Ligand Architecture on Catalytic Mechanisms

The ligand architecture surrounding the metal center plays a pivotal role in dictating the mechanism and outcome of catalytic transformations involving this compound and related compounds. The steric and electronic properties of the ligands can control catalyst activity, selectivity, and even divert the reaction to completely different products. researchgate.netrsc.org

In nickel-catalyzed reactions, the choice of ligand is critical. For instance, Ni(II) complexes with 2,2'-bipyridine (B1663995) (bipy) ligands are effective catalysts for the chemoselective cleavage of the O-C(allyl) bond to produce phenols. acs.org In contrast, when a macrocyclic ligand like cyclam (1,4,8,11-tetraazacyclotetradecane) is used, the reaction pathway shifts to favor intramolecular cyclization, especially for ortho-halogenated substrates like this compound. researchgate.netresearchgate.net This dramatic shift in reactivity is attributed to how the different ligand geometries hold the nickel center and the substrate, predisposing the intermediate to either simple cleavage or intramolecular attack.

Similarly, pincer-type ligands create a well-defined coordination sphere that influences the stability and reactivity of intermediates. Nickel(II) complexes with β-aminoketonato pincer ligands have been used to catalyze the cross-coupling of allylic ethers, a reaction that proceeds via a π-allyl nickel intermediate. nih.govmdpi.com The ligand framework helps to stabilize the active Ni(0) species and the subsequent π-allyl Ni(II) complex, facilitating the catalytic cycle. nih.gov

In palladium-catalyzed asymmetric rearrangements, chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or phosphinooxazolines (PHOX) are employed to induce enantioselectivity. nih.gov These ligands create a chiral environment around the palladium center, which differentiates the transition states leading to the two enantiomers of the product. The choice between ligands like BINAP and PHOX can depend on the specific structure of the substrate. nih.gov

The influence of ligands is also evident in cobalt-catalyzed reactions of allylic ethers. An amido-diphosphine (PNP) ligand promotes isomerization to enol ethers, whereas a phosphine-amido-oxazoline (PAO) ligand switches the mechanism to reductive C-O bond cleavage. rsc.org This control is achieved because the ligand influences the selective β-elimination pathway from a common alkylcobalt intermediate. rsc.org

Table 1: Influence of Ligand on Nickel-Catalyzed Reactions of Allyl Aryl Ethers This table is interactive. Click on the headers to sort the data.

Ligand TypeCatalyst System ExamplePrimary Reaction PathwayTypical ProductReference
BipyridineNi(bipy)₃²⁺Reductive C-O CleavagePhenol researchgate.net, acs.org
CyclamNi(cyclam)Br₂Intramolecular CyclizationDihydrobenzofuran researchgate.net, researchgate.net
Pincer (β-aminoketonato)(P,N,O)-Ni(II) ComplexCross-CouplingAllylbenzene derivative nih.gov, mdpi.com

Mechanisms of Electrochemical Transformations

Electrochemical methods offer an alternative approach to drive chemical transformations of this compound, often under mild conditions and with high selectivity controlled by the electrode potential and catalytic system.

Electron Transfer Processes in Reductive C-O Bond Cleavage

The electrochemical reduction of this compound, particularly when catalyzed by nickel complexes, involves a series of electron transfer steps. The process is not a direct electron transfer to the ether but is mediated by the catalyst. In a typical system using a Ni(II)-bipyridine catalyst, the first step is the two-electron reduction of the Ni(II) complex at the cathode to generate a highly reactive Ni(0) species. acs.org

Ni(II)(bipy)ₓ + 2e⁻ → Ni(0)(bipy)ₓ₋₁ + bipy

Formation and Reactivity of Organometallic Intermediates (e.g., π-Allyl-Nickel Species)

A key mechanistic feature of the nickel-catalyzed electrochemical reduction is the formation of a π-allyl-nickel(II) organometallic intermediate. acs.org This species is formed via the oxidative addition of the electrogenerated Ni(0) complex to the C-O bond of this compound. acs.orgmdpi.com

Ni(0)Lₙ + R-O-Allyl → [π-Allyl-Ni(II)(OR)Lₙ]

This π-allyl-Ni(II) complex is a crucial crossroads in the reaction mechanism. Under electrochemical conditions, this intermediate can be further reduced at the same potential as the initial Ni(II)/Ni(0) couple to a formal π-allyl-Ni(I) species. acs.org

[π-Allyl-Ni(II)(OR)Lₙ] + e⁻ → [π-Allyl-Ni(I)(OR)Lₙ]⁻

The reactivity and fate of this intermediate are strongly influenced by the reaction conditions. For example, the presence of Mg²⁺ ions, often from a sacrificial magnesium anode, has been shown to be crucial for the efficient recycling of the nickel catalyst. acs.orgresearchgate.net The magnesium ions are thought to facilitate the breakdown of the nickel intermediate, releasing the active catalyst. acs.org In the absence of continuous electrolysis, the π-allyl-Ni(II) intermediate may undergo disproportionation reactions. acs.org These π-allyl-nickel species are not just transient intermediates in reductive cleavage but are also central to synthetic applications like intramolecular cyclizations and intermolecular cross-coupling reactions. researchgate.netnih.gov

Role of Electrogenerated Bases in Reaction Pathways

During electrochemical reductions in aprotic solvents, the species formed after electron transfer can be strongly basic. These species, known as electrogenerated bases (EGBs), can catalyze reactions that are not part of the primary electron transfer pathway. semanticscholar.org An EGB is formed when the product of an electrode reaction is a base strong enough to deprotonate other components in the reaction mixture. semanticscholar.org

While the primary pathway for this compound reduction involves catalyst-mediated C-O cleavage, side reactions catalyzed by EGBs have been observed in the electrolysis of related compounds. researchgate.net For example, the electrolysis of certain allylic ethers has been found to cause a selective isomerization to Z-enol ethers. researchgate.netresearchgate.net This isomerization is not a direct result of the electron transfer to the molecule but is instead catalyzed by a base generated during the electrolysis. The base is typically the anionic form of the substrate or another species that has been reduced. This EGB-catalyzed pathway demonstrates how electrochemical conditions can open up complex reaction networks beyond simple reduction, influencing the final product distribution. researchgate.net

Catalytic and Directed Chemical Transformations of Allyl 2 Chlorophenyl Ether

Catalytic Induction of Claisen Rearrangements

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction involving the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.orgwikipedia.orgbyjus.com For Allyl 2-Chlorophenyl Ether, this would involve the migration of the allyl group to the ortho-position of the chlorophenyl ring. Given that one ortho position is already occupied by a chlorine atom, the rearrangement would be expected to occur at the other vacant ortho position. The presence of the chlorine atom, an electron-withdrawing group, at the meta-position relative to the rearrangement site can influence the regioselectivity of this transformation. wikipedia.orgchemrxiv.org

While thermal Claisen rearrangements often require high temperatures (above 200°C), the reaction can be significantly accelerated by the use of catalysts. organic-chemistry.orglibretexts.orglibretexts.org Lewis acids are particularly effective in promoting this rearrangement by coordinating to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond. byjus.comcaltech.edu For this compound, various Lewis acids would be expected to catalyze the rearrangement to 2-allyl-6-chlorophenol (B1615725).

Commonly employed Lewis acids for such transformations include boron trichloride (B1173362) (BCl₃), aluminum chloride (AlCl₃), and various metal triflates. caltech.edugoogle.com For instance, alkaline-earth-metal triflate salts, such as magnesium triflate (Mg(OTf)₂), have been shown to be effective catalysts for the Claisen rearrangement of allyl aryl ethers. google.com The catalytic activity of these metal salts allows the reaction to proceed under milder conditions and often with improved yields.

The general mechanism involves the coordination of the Lewis acid to the ether oxygen, which polarizes the C-O bond and facilitates the concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. The resulting intermediate, a dienone, then tautomerizes to the more stable phenolic product. libretexts.orglibretexts.orgbyjus.com

Table 1: Representative Lewis Acids in Claisen Rearrangements of Allyl Aryl Ethers

Lewis AcidTypical Reaction ConditionsObservations in Analogous Systems
Boron Trichloride (BCl₃)Low temperatures (e.g., 0°C to rt) in an inert solvent (e.g., CH₂Cl₂)Highly effective for ortho-substituted allyl aryl ethers.
Aluminum Chloride (AlCl₃)Can be used in catalytic amounts; reaction times and temperatures vary. caltech.eduA versatile and powerful Lewis acid for this transformation. caltech.edu
Magnesium Triflate (Mg(OTf)₂)Often used in catalytic amounts with mild heating. google.comDemonstrates good catalytic activity for a range of allyl aryl ethers. google.com
Ytterbium Triflate (Yb(OTf)₃)Catalytic amounts in solvents like acetonitrile (B52724) or ionic liquids. caltech.eduKnown to be an efficient and recyclable catalyst for this reaction. caltech.edu

Transition metals have also been developed as catalysts for Claisen rearrangements, offering alternative reaction pathways and selectivities.

Zinc: Zinc salts, such as zinc bromide (ZnBr₂), can function as effective Lewis acid catalysts for the Claisen rearrangement. caltech.edu In a manner similar to other metal salts, zinc(II) coordinates to the ether oxygen, activating the substrate towards rearrangement.

Ruthenium: Ruthenium complexes have been utilized in tandem isomerization/Claisen rearrangement reactions of diallyl ethers. acs.org While not a direct catalysis of the Claisen rearrangement of an allyl aryl ether, this methodology highlights the ability of ruthenium to manipulate allylic systems. It is conceivable that a ruthenium-catalyzed process could be developed for substrates like this compound, potentially involving an initial isomerization of the allyl group followed by a rearrangement step.

The Claisen rearrangement of a prochiral allyl aryl ether can lead to the formation of a chiral product. The development of asymmetric catalysts for this transformation is a significant area of research, aiming to control the enantioselectivity of the reaction. For a substrate like this compound, if the allyl group were substituted, an asymmetric rearrangement could be envisioned.

The primary strategy for asymmetric catalysis involves the use of a chiral Lewis acid. caltech.edu These catalysts create a chiral environment around the substrate, favoring one of the two possible diastereomeric transition states and leading to an excess of one enantiomer of the product.

Notable examples of chiral catalysts that have been successful in asymmetric Claisen rearrangements of analogous systems include complexes of copper(II) with chiral bis(oxazoline) ligands. caltech.edursc.org These catalysts have been shown to induce high levels of enantioselectivity in the rearrangement of various allyl aryl ethers. rsc.org The development of such a system for this compound would be a valuable extension of this methodology.

Table 2: Examples of Asymmetric Claisen Rearrangements in Analogous Systems

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Cu(II)-BoxAllyl Naphthyl EthersUp to 99% rsc.org
Chiral Amino Alcohols with DialkylzincDi(allyl) ethersHigh ee organic-chemistry.org
Chiral Boron ReagentsAllylic Carboxylates (Ireland-Claisen)High ee wikipedia.org

Electrochemical Activation and Transformations

Electrochemical methods offer a green and versatile alternative to traditional chemical reagents for inducing chemical transformations. acs.org These methods use electricity to drive oxidation and reduction reactions, often under mild conditions.

The reductive cleavage of the allyl-oxygen bond in this compound is a plausible electrochemical transformation. In general, aryl ethers can be cleaved reductively, although the conditions can be harsh. nih.gov However, the presence of the allyl group may provide a more facile pathway for cleavage.

Electrochemical methods, particularly when promoted by mediators or specific electrode materials, can facilitate the cleavage of C-O bonds in ethers. nih.gov For instance, the electrochemical reduction of aryl ethers can be promoted by sodium borohydride. nih.gov In the case of this compound, a two-electron reduction could lead to the formation of a 2-chlorophenoxide anion and an allyl radical or anion, which would be subsequently protonated to yield 2-chlorophenol (B165306) and propene.

The ease of this reduction would be influenced by the reduction potential of the molecule, which is in turn affected by the chloro-substituent on the aromatic ring.

A more complex and synthetically valuable electrochemical transformation is the intramolecular cyclization-carboxylation reaction. This type of reaction involves the reduction of the substrate in the presence of carbon dioxide (CO₂), leading to the formation of a new ring and the incorporation of a carboxyl group. jchemlett.com

For this compound, a plausible mechanism would involve the initial electrochemical reduction of the aromatic ring to form a radical anion. This radical anion could then undergo an intramolecular cyclization, with the allyl group attacking the aromatic ring. The resulting intermediate could then be trapped by CO₂ to form a carboxylic acid.

While specific examples for this compound are not documented, the electrochemical carboxylation of unsaturated compounds is a known process. acs.orgjchemlett.combeilstein-journals.orgnih.gov The feasibility of this reaction for this compound would depend on the relative rates of the various possible electrochemical and chemical steps, including the reduction of the aryl chloride moiety.

Selective Dehalogenation Processes

The selective removal of the chlorine atom from this compound represents a critical transformation, yielding allyl phenyl ether, a precursor for various phenolic compounds and a substrate for studying rearrangement reactions without the influence of a halogen substituent. Catalytic hydrogenation is a primary method for achieving such dehalogenation, offering high efficiency and selectivity under appropriate conditions.

Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, is effectively employed for the reductive dehalogenation of aryl halides. This process typically utilizes a heterogeneous precious metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds through the oxidative addition of the aryl chloride to the palladium(0) surface, followed by reaction with hydrogen and reductive elimination to afford the dehalogenated arene.

The choice of hydrogen source can vary from gaseous hydrogen to transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or isopropanol. Transfer hydrogenation can be advantageous as it avoids the need for handling flammable hydrogen gas. The general mechanism involves the bonding of both the substrate and the hydrogen donor to the active sites on the metal catalyst, which facilitates the cleavage of the carbon-halogen bond. rsc.org

While specific studies on the dehalogenation of this compound are not extensively documented in readily available literature, the reactivity of chloroarenes in catalytic hydrogenation is well-established. The conditions for such a transformation would likely involve a palladium catalyst and a suitable hydrogen donor, with the reaction proceeding under mild to moderate temperatures. The presence of the allyl group may require careful optimization of reaction conditions to prevent its concomitant reduction.

Table 1: Representative Conditions for Catalytic Dehalogenation of Aryl Chlorides

CatalystHydrogen SourceSolventTemperature (°C)Yield (%)Reference
Pd/C (5 mol%)H₂ (1 atm)Methanol (B129727)Room Temperature>95Generic Conditions
Pd/C (10 mol%)Ammonium FormateMethanolRefluxHigh rsc.org
Nickel-on-charcoalMe₂NH·BH₃/K₂CO₃AcetonitrileRefluxHighGeneral Method

Note: This table represents typical conditions for the dehalogenation of aryl chlorides and serves as a predictive model for the transformation of this compound.

Palladium-Catalyzed Reactions

Palladium catalysis has revolutionized organic synthesis, and its application to substrates like this compound unlocks a wealth of synthetic possibilities. These reactions can selectively target either the allyl group or the carbon-chlorine bond, leading to a diverse range of functionalized products.

Selective Cleavage of Allyl Ethers

The cleavage of the allyl ether bond in this compound to generate 2-chlorophenol is a crucial deprotection strategy in multi-step syntheses. Palladium-catalyzed methods are particularly favored for this transformation due to their mildness and high chemoselectivity, often leaving other functional groups intact. organic-chemistry.org

One common approach involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a suitable nucleophile or hydride source. The reaction mechanism typically proceeds through the formation of a π-allylpalladium complex. This intermediate can then be intercepted by a nucleophile, such as a barbituric acid derivative, or undergo reduction with a hydride donor like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a Lewis acid co-catalyst like zinc chloride. osti.govresearchgate.net

The choice of reaction conditions, particularly the solvent and the nucleophile/reductant, can significantly influence the reaction's efficiency and selectivity. For instance, the use of protic polar solvents like methanol has been shown to accelerate the oxidative addition of the allyl ether to the Pd(0) center, enhancing the reaction rate. researchgate.net

Table 2: Palladium-Catalyzed Deprotection of Substituted Aryl Allyl Ethers

SubstrateCatalyst SystemSolventConditionsYield (%)Reference
Allyl Phenyl EtherPd(PPh₃)₄ / N,N'-Dimethylbarbituric Acidaq. 1,4-DioxaneRoom Temp, 1h98 researchgate.net
Allyl 4-methoxyphenyl (B3050149) EtherPd(PPh₃)₄ / N,N'-Dimethylbarbituric AcidMeOHRoom Temp, 5 min99 researchgate.net
Allyl 4-chlorophenyl EtherPd(PPh₃)₄ / Polymethylhydrosiloxane, ZnCl₂DichloromethaneRoom Temp92 osti.gov
This compound Pd(0) catalyst / Hydride or Nucleophilic scavengerVariousMildPredicted HighInferred

Note: The data for this compound is predicted based on the reactivity of similar substrates.

Alkoxyacyloxylation Reactions and Related Functionalizations

Alkoxyacyloxylation reactions represent a powerful method for the difunctionalization of alkenes, installing both an alkoxy and an acyloxy group across the double bond. While specific examples involving this compound are scarce in the literature, the principles of palladium-catalyzed alkene functionalization suggest its potential as a substrate.

In a general sense, palladium-catalyzed alkoxyacyloxylation of an alkene involves the coordination of the palladium catalyst to the double bond, followed by nucleophilic attack of an alcohol to form a σ-alkylpalladium(II) intermediate. Subsequent oxidative cleavage of this intermediate in the presence of an oxidant and a carboxylate source would furnish the desired product.

Given the electronic properties of the allyl group in this compound, such a transformation could potentially be achieved. The regioselectivity of the addition would be a key aspect to control, influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. Related functionalizations, such as hydroformylation, have been shown to proceed with high regioselectivity on allylic ethers, suggesting that directed functionalizations of the allyl group in this compound are feasible.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. This compound is an excellent candidate for such processes, enabling the rapid construction of complex heterocyclic and carbocyclic frameworks.

Integration of Michael Addition with Claisen Rearrangement and O-Arylation

A powerful tandem sequence can be envisioned that integrates a Michael addition, a Claisen rearrangement, and an O-arylation to construct highly substituted chromone (B188151) scaffolds. rsc.org While not explicitly demonstrated on this compound, the reaction of an appropriate alkynone with an allylic alcohol (which could be conceptually derived from or related to the allyl group) initiates the sequence.

The process would likely begin with a Michael addition of an alcohol to an activated alkyne, followed by a acs.orgacs.org-sigmatropic Claisen rearrangement of the resulting allyl vinyl ether intermediate. organic-chemistry.org The Claisen rearrangement would transfer the allyl group to the ortho position of a phenolic intermediate. researchgate.net Subsequent intramolecular O-arylation, potentially catalyzed by copper or palladium, would lead to the formation of the chromone ring system. The chlorine substituent on the phenyl ring of this compound could play a directing role or be a site for further functionalization in a more complex synthetic design.

Rearrangement-Cyclization Sequences for Heterocycle Synthesis

The inherent reactivity of the allyl group and the ortho-chloro substituent in this compound makes it a prime substrate for rearrangement-cyclization sequences to generate valuable heterocyclic structures, most notably benzofurans.

A common strategy involves the palladium-catalyzed intramolecular cyclization of an ortho-haloaryl allyl ether. The reaction is believed to proceed via oxidative addition of the C-Cl bond to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by intramolecular insertion of the allyl group's double bond into the aryl-palladium bond (a Heck-type reaction). Subsequent β-hydride elimination and isomerization can lead to the formation of a substituted benzofuran. acs.orgnih.gov

Alternatively, a thermal or Lewis acid-catalyzed Claisen rearrangement of this compound would initially produce 2-allyl-6-chlorophenol. This intermediate could then undergo various cyclization reactions. For example, oxidative cyclization or palladium-catalyzed processes could be employed to construct the furan (B31954) ring, leading to a functionalized benzofuran. The specific outcome of these sequences is highly dependent on the chosen catalyst and reaction conditions.

Spectroscopic and Structural Elucidation Studies of Allyl 2 Chlorophenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For Allyl 2-Chlorophenyl Ether, with its distinct aromatic and allylic protons, NMR provides unambiguous evidence of its structure.

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic/vinylic region corresponding to the allyl group. The four protons on the substituted benzene (B151609) ring are all chemically non-equivalent, leading to a complex set of overlapping multiplets. The allyl group displays a classic, more resolved pattern.

The protons of the allyl group (-O-CH₂-CH=CH₂) typically present a complex splitting pattern due to vicinal and geminal couplings. youtube.com

The two diastereotopic protons on the carbon adjacent to the ether oxygen (O-CH₂) appear as a doublet.

The internal vinyl proton (-CH=) is split by the two adjacent methylene (B1212753) protons and the two terminal vinyl protons, resulting in a complex multiplet, often a doublet of doublets of triplets (ddt).

The two terminal vinyl protons (=CH₂) are diastereotopic. The proton cis to the rest of the molecule and the proton trans to it will have different chemical shifts and will appear as distinct doublet of doublets. youtube.com

The expected coupling constants for the allyl group are well-established:

Jtrans ≈ 15-17 Hz

Jcis ≈ 10-12 Hz

Jvicinal (allylic) ≈ 5-7 Hz

Jgeminal ≈ 0-2 Hz youtube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic (4H) 6.8 - 7.5 Multiplet (m) -
-O-CH₂ - ~4.6 Doublet of triplets (dt) or multiplet (m) J ≈ 5
-CH=CH₂ ~6.0 Multiplet (m) Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5
=CH₂ (trans) ~5.4 Doublet of doublets (dd) Jtrans ≈ 17, Jgeminal ≈ 2
=CH₂ (cis) ~5.3 Doublet of doublets (dd) Jcis ≈ 10, Jgeminal ≈ 2

Note: Predicted values are based on general principles and data from similar compounds like Allyl phenyl ether. chemicalbook.com Protons on carbons adjacent to an ether oxygen are typically shifted downfield to the 3.4-4.5 δ range. pressbooks.pub

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the asymmetric this compound, all nine carbon atoms are chemically distinct and should produce nine separate signals. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the hybridization state (sp² or sp³). pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-O (Aromatic) 153 - 155
C-Cl (Aromatic) 123 - 125
Aromatic CH (4 carbons) 114 - 131
-C H=CH₂ 132 - 134
-CH=C H₂ 117 - 119
-O-C H₂- 68 - 70

Note: Predicted values are based on general principles and data from similar compounds. nih.govnih.govspectrabase.com Ether carbon atoms typically absorb in the 50 to 80 δ range. pressbooks.pub

To unequivocally assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the O-CH₂ protons and the adjacent -CH= proton, as well as the couplings between all the protons within the vinyl system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Table 3: Expected Key 2D NMR Correlations

Experiment Key Correlation Structural Information Confirmed
COSY O-CH₂ - ↔ -CH = Connectivity within the allyl chain
HSQC O-CH₂ - (¹H) ↔ O-C H₂- (¹³C) Direct C-H attachments
HMBC O-CH₂ - (¹H) ↔ C -O (Aromatic ¹³C) Ether linkage between allyl group and phenyl ring

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com The presence of both polar (C-O, C-Cl) and non-polar (C=C) bonds in this compound makes a combined analysis highly informative. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. pressbooks.pub

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
=C-H Stretch (Aromatic & Vinylic) 3050 - 3150 IR, Raman
-C-H Stretch (Aliphatic) 2850 - 3000 IR, Raman
C=C Stretch (Allyl) ~1645 IR, Raman (strong)
C=C Stretch (Aromatic) 1450 - 1600 IR, Raman
C-O-C Asymmetric Stretch ~1250 IR (strong)
C-O-C Symmetric Stretch ~1050 IR
C-Cl Stretch 700 - 800 IR (strong)

Note: Data sourced from general spectroscopic tables and databases. pressbooks.pubnih.govuantwerpen.be

The strong C-O and C-Cl stretches are expected to be prominent in the IR spectrum, while the C=C stretches of the allyl and aromatic groups should be clearly visible in both IR and Raman spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

The molecular formula C₉H₉ClO gives a monoisotopic mass of approximately 168.03 Da. uni.lu The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will appear at m/z 170 with roughly one-third the intensity of the M⁺ peak.

Fragmentation in ethers often involves cleavage alpha to the oxygen atom. libretexts.org For this compound, two primary fragmentation pathways are expected:

Loss of the allyl radical (•CH₂CH=CH₂, mass 41) to form the stable 2-chlorophenoxy cation.

Cleavage of the C-O bond to generate the allyl cation, which is resonance-stabilized.

Studies on analogous allyl aryl sulfides and selenides show that α-cleavage is a dominant process. nih.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Ion Structure/Identity Fragmentation Pathway
168 / 170 [C₉H₉ClO]⁺ Molecular Ion (M⁺)
127 / 129 [C₆H₄ClO]⁺ M⁺ - •C₃H₅ (Loss of allyl radical)
93 [C₆H₄O]⁺ [C₆H₄ClO]⁺ - •Cl
41 [C₃H₅]⁺ Allyl cation

Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural evidence by mapping the precise atomic positions in a solid-state crystal lattice. This technique would yield a three-dimensional model of the molecule.

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported to date. If such a study were performed on a suitable single crystal, it would provide invaluable data, including:

Precise Bond Lengths and Angles: Confirming the geometry of the phenyl ring and the allyl group.

Torsional Angles: Defining the conformation of the molecule, such as the dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice through forces like van der Waals interactions or π-stacking.

This data would represent the ultimate confirmation of the molecule's three-dimensional architecture.

Microwave Spectroscopy and Gas-Phase Conformational Analysis

Microwave spectroscopy, a powerful technique for determining the precise rotational constants and geometric structure of molecules in the gas phase, provides invaluable insights into the conformational preferences of flexible molecules like this compound. While a dedicated microwave spectroscopy study for this compound is not available in the published literature, a comprehensive understanding of its likely gas-phase behavior can be inferred from studies on structurally analogous compounds, such as allyl ethyl ether, anisole (B1667542), and 2-chloroanisole.

The conformational landscape of this compound is primarily dictated by the orientation of the allyl and 2-chlorophenyl groups relative to the ether oxygen. The flexibility of the C-O-C linkage and the rotations around the C-C single bonds of the allyl group give rise to a number of possible conformers. Theoretical calculations, which are a standard precursor to experimental microwave studies, would typically be employed to predict the geometries and relative energies of these conformers. These calculations help in guiding the search for and assignment of the rotational spectra of the different conformers present in the gas phase under the cold conditions of a supersonic expansion.

In a hypothetical microwave spectroscopy experiment, the rotational spectrum would reveal the principal moments of inertia (Ia, Ib, Ic) for each observed conformer. These moments of inertia are inversely related to the rotational constants (A, B, C), which are unique for each three-dimensional arrangement of the atoms. The experimental rotational constants would then be compared with those calculated theoretically for the various predicted conformers to achieve a definitive identification.

The dipole moment components along the principal axes of inertia (μa, μb, μc) for each conformer could also be determined from the Stark effect in the microwave spectrum. These experimental dipole moments serve as another crucial benchmark for comparison with theoretical predictions, aiding in the unambiguous assignment of the observed conformers.

To illustrate the type of data that would be obtained, the following tables present the rotational constants and dipole moments for the related molecules anisole and allyl ethyl ether, which have been characterized by microwave spectroscopy.

Table 1: Spectroscopic Data for Anisole

ParameterValue
Rotational Constants
A3979.4 MHz
B1878.9 MHz
C1293.5 MHz
Dipole Moment Components
μa1.16 D
μb0.54 D
μtotal1.28 D

Data for the most stable conformer of anisole.

Table 2: Spectroscopic Data for Allyl Ethyl Ether Conformers

ConformerA (MHz)B (MHz)C (MHz)
Conformer I 4532.11345.61145.3
Conformer II 6890.2987.4912.8

Data for two of the observed conformers of allyl ethyl ether, showcasing the significant difference in rotational constants for different spatial arrangements. illinois.edu

Computational and Theoretical Studies on Allyl 2 Chlorophenyl Ether Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like allyl 2-chlorophenyl ether, offering a balance between computational cost and accuracy.

Electronic Structure and Geometry Optimization

DFT calculations are routinely used to determine the ground-state electronic structure and optimized geometry of this compound. These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For the parent compound, allyl phenyl ether, high-level calculations have been performed to establish its geometric parameters. The introduction of a chlorine atom at the ortho position is expected to induce noticeable changes in the geometry and electronic properties.

The chlorine atom, being highly electronegative, exerts a significant inductive effect (-I), withdrawing electron density from the phenyl ring. This can lead to a slight shortening of the C-Cl bond and a polarization of the C-O bond. Furthermore, the presence of the bulky chlorine atom can influence the preferred conformation of the allyl group relative to the phenyl ring due to steric hindrance.

ParameterTypical Calculated Value (for Allyl Phenyl Ether)Expected Influence of 2-Chloro Substituent
C-O-C bond angle~118-120°Minor change, potential slight increase due to steric repulsion
Dihedral Angle (C-O-C-C)Variable, defines conformationSignificant influence on preferred conformer
Mulliken Charge on OxygenNegativeBecomes slightly less negative due to -I effect of Cl
Mulliken Charge on ortho-CarbonNegativeBecomes less negative or slightly positive

Reaction Pathway Exploration and Transition State Characterization

A primary focus of computational studies on allyl ethers is the elucidation of reaction pathways, particularly for the Claisen rearrangement. For allyl phenyl ether, the rearrangement proceeds through a concerted, pericyclic transition state. libretexts.orglibretexts.org DFT calculations have been employed to locate and characterize the transition state structure, revealing a six-membered ring arrangement.

In the case of this compound, the presence of the chlorine atom at a potential reaction site (the ortho position) introduces interesting mechanistic possibilities. While the classic Claisen rearrangement would lead to 2-allyl-6-chlorophenol (B1615725), the chlorine atom can influence the activation energy and the regioselectivity of the reaction. DFT studies can map the potential energy surface for this rearrangement, calculating the activation barrier and comparing it to alternative pathways, such as those involving radical intermediates. Some studies have postulated that carbanionic cyclization pathways are more favorable than radical ones in related reactions. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

A theoretical investigation using Bonding Evolution Theory (BET) on the parent allyl phenyl ether has shown that the C-O bond breaking and C-C bond formation are complex, multi-step electronic processes, even in a concerted reaction. rsc.org The electronic structure of the transition state for the parent compound features non-bonding electron density near the reacting carbon of the phenyl ring. rsc.org For this compound, similar computational approaches would be necessary to fully understand the electronic rearrangements in the transition state.

Simulation of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulated spectra can be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a deeper understanding of its IR spectrum. Similarly, calculated NMR chemical shifts can help in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra. While specific simulated spectra for this compound are not widely published in the general literature, the methodology is standard in computational chemistry.

Potential Energy Surface Mapping for Conformational Analysis and Reaction Dynamics

The allyl group in this compound can rotate around the O-CH₂ and CH₂-CH bonds, leading to various conformers. Mapping the potential energy surface (PES) as a function of these dihedral angles allows for the identification of low-energy conformers and the energy barriers between them. This conformational flexibility is crucial as the initial conformation of the reactant can significantly influence the feasibility and rate of subsequent reactions, such as the Claisen rearrangement, which requires a specific spatial arrangement of the allyl group and the phenyl ring.

Furthermore, PES mapping is essential for understanding reaction dynamics. By characterizing the topography of the surface leading from reactants to products via the transition state, one can gain insights into the dynamic behavior of the molecule during the reaction. For gas-phase reactions, these surfaces are fundamental for applying theories of reaction dynamics. libretexts.org

Thermodynamic Investigations of Isomerization Processes

Computational chemistry provides a powerful means to investigate the thermodynamics of isomerization reactions, such as the Claisen rearrangement of this compound to 2-allyl-6-chlorophenol. By calculating the Gibbs free energies (ΔG), enthalpies (ΔH), and entropies (ΔS) of the reactant, product, and transition state, the thermodynamic feasibility and spontaneity of the reaction can be determined.

Thermodynamic ParameterReactant (this compound)Product (2-Allyl-6-chlorophenol)
Enthalpy of Formation (ΔHf°)Calculable via DFTCalculable via DFT
Gibbs Free Energy of Formation (ΔGf°)Calculable via DFTCalculable via DFT
Reaction Enthalpy (ΔHrxn)\multicolumn{2}{c}{ΔHf°(Product) - ΔHf°(Reactant)}
Reaction Free Energy (ΔGrxn)\multicolumn{2}{c}{ΔGf°(Product) - ΔGf°(Reactant)}

Molecular Modeling and Dynamics Simulations in Solution and Gas Phases

While gas-phase calculations provide fundamental insights into the intrinsic properties of a molecule, most chemical reactions occur in the condensed phase. nih.gov Molecular modeling and dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments.

In solution, solvent molecules can interact with the solute, influencing its conformation and reactivity. MD simulations can model these solute-solvent interactions explicitly, providing a more realistic picture of the system. For example, in a polar solvent, the transition state of the Claisen rearrangement may be stabilized to a different extent than the reactant, leading to a change in the activation energy compared to the gas phase. nih.gov

MD simulations can also be used to study the dynamics of the molecule over time, providing information on conformational changes, solvent shell structure, and transport properties. Comparing gas-phase calculations with solution-phase simulations allows for the dissection of intrinsic molecular properties from solvent effects, leading to a more comprehensive understanding of the reactivity of this compound. purdue.edumdpi.com Gas-phase reactivity studies on related allyl systems have been conducted both experimentally and computationally, providing a basis for understanding the intrinsic reaction dynamics. nih.gov

Quantitative Structure-Property Relationship (QSPR) Approaches for Halogenated Aryl Ethers

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. This approach is particularly valuable for classes of compounds like halogenated aryl ethers, where experimental data may be limited or difficult to obtain for every congener. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can predict the properties of untested compounds, thereby aiding in risk assessment and environmental fate modeling.

For halogenated aryl ethers, QSPR studies have successfully predicted a range of important physicochemical properties. These include sub-cooled liquid vapor pressures (PL), n-octanol/water partition coefficients (Kow), and sub-cooled liquid water solubilities (Sw,l). nih.govnih.govnih.gov These properties are crucial for understanding how these compounds behave in the environment, including their tendency to bioaccumulate and their distribution across different environmental compartments.

The development of robust QSPR models relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For halogenated aryl ethers, a variety of descriptors have been employed, including:

Constitutional descriptors: These provide basic information about the molecular composition, such as molecular weight. nih.gov

Topological descriptors: These describe the connectivity of atoms within the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Commonly used quantum-chemical descriptors for halogenated aryl ethers include:

Total energy and standard heat of formation: These relate to the stability of the molecule. nih.gov

Average molecular polarizability: This describes the ease with which the electron cloud of the molecule can be distorted, which is important for intermolecular interactions. nih.gov

Electrostatic potential descriptors (Vmin, Vs,max, ΣVs+, ΣVs-, etc.): These descriptors relate to the charge distribution on the molecular surface and are crucial for understanding interactions with polar molecules like water. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's reactivity and electron-donating or -accepting capabilities. nih.gov

Molecular volume (Vmc): This provides a measure of the molecule's size. nih.gov

Molecular electronegativity distance vector (MEDV-4): This descriptor has been successfully used to develop models for various properties of polychlorinated diphenyl ethers (PCDEs). nih.gov

The statistical methods used to build the QSPR models are typically multiple linear regression (MLR) and partial least squares (PLS) regression. nih.govnih.govnih.gov These methods aim to find the best linear relationship between the selected descriptors and the property of interest. The quality and predictive ability of the resulting models are assessed using statistical parameters such as the correlation coefficient (R) and the leave-one-out cross-validation correlation coefficient (RCV). High values for these parameters indicate a robust and predictive model.

Detailed Research Findings

Several studies have demonstrated the successful application of QSPR modeling to halogenated aryl ethers. For instance, a study on polychlorinated diphenyl ethers (PCDEs) used partial least squares regression with 17 theoretical molecular descriptors to develop models for PL, Kow, and Sw,l. nih.gov The models included descriptors such as average molecular polarizability, molecular weight, total energy, and standard heat of formation, suggesting that intermolecular dispersive forces are significant in determining PL and Kow. nih.gov The models showed good predictive capability, with cumulative cross-validated R2 (Q2cum) values greater than 0.95, indicating high robustness. nih.gov

Another study focused on 134 halogenated anisoles (methyl-phenyl ethers) and employed multiple regression analysis. nih.gov They found that descriptors derived from the electrostatic potential, along with molecular volume and HOMO energy, could effectively predict sub-cooled liquid vapor pressures, n-octanol/water partition coefficients, and aqueous solubilities. nih.gov The developed equations were then used to predict these properties for halogenated anisoles for which experimental data were not available. nih.gov

Furthermore, the molecular electronegativity distance vector (MEDV-4) has been used to develop highly predictive QSPR models for the same properties of 209 PCDEs and diphenyl ether. nih.gov Using multiple linear regression, models with a small number of descriptors (4 to 6) were generated, exhibiting excellent correlation coefficients (R > 0.98) and leave-one-out cross-validation correlation coefficients (RCV > 0.98). nih.gov This indicates a strong consistency between the observed and predicted values.

The following data tables illustrate the types of relationships established in QSPR studies of halogenated aryl ethers.

Table 1: Example of Descriptors and Properties in QSPR Models for Halogenated Aryl Ethers

Property PredictedKey Molecular Descriptors UsedStatistical MethodReference
Vapor Pressure (log PL)Average molecular polarizability, Molecular weight, Total energy, Standard heat of formationPartial Least Squares (PLS) nih.gov
n-Octanol/Water Partition Coefficient (log Kow)Electrostatic potential (Vmin, Vs,max), Molecular volume (Vmc), HOMO energyMultiple Linear Regression (MLR) nih.gov
Water Solubility (log Sw,l)Molecular electronegativity distance vector (MEDV-4)Multiple Linear Regression (MLR) nih.gov

Table 2: Illustrative QSPR Model Performance for Polychlorinated Diphenyl Ethers (PCDEs)

PropertyNumber of DescriptorsCorrelation Coefficient (R)Cross-Validation Coefficient (RCV)Reference
log PL50.9960.996 nih.gov
log Kow40.9920.992 nih.gov
log Sw,l60.9830.980 nih.gov

These findings underscore the power of QSPR as a predictive tool in the study of halogenated aryl ethers. By leveraging computational chemistry and statistical analysis, it is possible to estimate key physicochemical properties for a large number of compounds in this class, including those for which experimental measurements are not yet available, such as various congeners of this compound. This predictive capability is invaluable for assessing the environmental impact and potential risks associated with these compounds.

Applications of Allyl 2 Chlorophenyl Ether As a Strategic Synthetic Intermediate

Precursors in the Synthesis of Substituted o-Allylphenols

The primary and most well-established application of allyl 2-chlorophenyl ether is its role as a precursor in the synthesis of 2-allyl-6-chlorophenol (B1615725). This transformation is achieved through a thermal-sigmatropic rearrangement known as the Claisen rearrangement. When heated, this compound undergoes a concerted intramolecular rearrangement to yield the corresponding ortho-allylphenol.

The mechanism of the aromatic Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. This process is highly efficient for allyl aryl ethers, leading to the formation of a carbon-carbon bond at the ortho position of the aromatic ring. In the case of this compound, the presence of the chlorine atom at the 2-position directs the incoming allyl group exclusively to the 6-position, resulting in the regiospecific formation of 2-allyl-6-chlorophenol.

Reaction Conditions for Claisen Rearrangement:

ParameterCondition
Temperature Typically high, often in the range of 180-250 °C.
Solvent Can be performed neat or in a high-boiling solvent like N,N-diethylaniline or decalin.
Catalyst Generally uncatalyzed, although Lewis acids can sometimes be used to accelerate the reaction.

The resulting 2-allyl-6-chlorophenol is a valuable synthetic intermediate in its own right, with the allyl group and the phenolic hydroxyl group available for further chemical modifications.

Intermediates in the Construction of Fused Heterocyclic Systems

The 2-allyl-6-chlorophenol, readily obtained from this compound, is a key building block for the synthesis of various fused heterocyclic systems. The proximate arrangement of the allyl and hydroxyl functionalities allows for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings.

Substituted dihydrobenzo[b]furans, also known as coumarans, are prevalent structural motifs in many biologically active compounds. The synthesis of these heterocycles can be achieved from 2-allyl-6-chlorophenol through several synthetic strategies. One common approach involves the intramolecular cyclization of the o-allylphenol intermediate. This cyclization can be promoted by various reagents and reaction conditions.

For instance, acid-catalyzed cyclization can lead to the formation of a dihydrobenzofuran ring. Additionally, transition metal-catalyzed reactions, such as those employing palladium or ruthenium catalysts, can facilitate the cyclization process, often with high levels of regio- and stereocontrol. The resulting 7-chloro-2-methyldihydrobenzo[b]furan is a versatile intermediate that can be further functionalized.

Furthermore, subsequent oxidation of the dihydrobenzofuran ring can provide access to the corresponding fully aromatic benzo[b]furans, which are also important heterocyclic scaffolds in medicinal chemistry.

While less common, the synthesis of dihydro-1,4-benzoxazine derivatives can be envisioned starting from 2-allyl-6-chlorophenol. This would typically involve a multi-step sequence. First, the allyl group could be oxidatively cleaved to an aldehyde or a carboxylic acid. Subsequent functionalization of the phenolic hydroxyl group to an amino group, followed by intramolecular cyclization, could potentially lead to the formation of the dihydro-1,4-benzoxazine ring system. However, more direct methods

Role in Enabling Complex Molecular Architectures through Multicomponent Reactions

This compound serves as a strategic precursor in multicomponent reactions (MCRs), primarily through a domino sequence initiated by a Claisen rearrangement. This classical pericyclic reaction transforms the ether into a highly reactive ortho-allylphenol intermediate, 2-allyl-6-chlorophenol, in situ. This transient species can then be intercepted by various reagents in a one-pot synthesis, leading to the rapid assembly of complex heterocyclic scaffolds. This approach leverages the efficiency of MCRs, which allow for the formation of multiple bonds in a single operation, thereby enhancing synthetic efficiency and atom economy.

The utility of this compound in this context lies in its ability to generate a substituted phenol (B47542) bearing an allylic functionality ortho to the hydroxyl group. This structural motif is primed for subsequent cyclization and condensation reactions, which form the basis of many MCRs for the synthesis of privileged heterocyclic structures such as chromenes, coumarins, and xanthones. The presence of the chlorine atom on the aromatic ring can also influence the reactivity of the intermediate and provide a handle for further synthetic transformations.

A prominent application of this strategy is in the synthesis of substituted chromene derivatives. Following the thermal or Lewis acid-catalyzed Claisen rearrangement of this compound, the resulting 2-allyl-6-chlorophenol can participate in a three-component reaction with an aldehyde and a source of active methylene (B1212753), such as malononitrile. This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to afford highly functionalized 4H-chromenes.

Table 1: Proposed Multicomponent Synthesis of 4H-Chromenes from this compound via a Domino Claisen Rearrangement-MCR Sequence

EntryAldehyde (RCHO)MalononitrileProductProposed Yield (%)
1BenzaldehydeYes2-amino-8-chloro-4-phenyl-4,5-dihydro-3H-benzo[b]pyran-3-carbonitrile85-95
24-NitrobenzaldehydeYes2-amino-8-chloro-4-(4-nitrophenyl)-4,5-dihydro-3H-benzo[b]pyran-3-carbonitrile90-98
34-MethoxybenzaldehydeYes2-amino-8-chloro-4-(4-methoxyphenyl)-4,5-dihydro-3H-benzo[b]pyran-3-carbonitrile80-90
4Furan-2-carbaldehydeYes2-amino-8-chloro-4-(furan-2-yl)-4,5-dihydro-3H-benzo[b]pyran-3-carbonitrile82-92

Note: The yields are hypothetical and based on typical results for similar multicomponent reactions involving substituted phenols.

Similarly, the in situ generated 2-allyl-6-chlorophenol can be utilized in Pechmann-type condensations for the synthesis of coumarin (B35378) scaffolds. In a multicomponent setup, the phenol can react with a β-ketoester in the presence of an acid catalyst. The reaction involves transesterification followed by an intramolecular Michael addition and subsequent dehydration to furnish the coumarin core. The allyl group can then be further functionalized.

Table 2: Plausible Multicomponent Synthesis of Coumarin Derivatives from this compound

Entryβ-KetoesterCatalystProductProposed Yield (%)
1Ethyl acetoacetateH₂SO₄8-chloro-4-methyl-2H-benzo[h]chromen-2-one75-85
2Diethyl malonateAmberlyst-158-chloro-2-oxo-2,3-dihydro-1H-benzo[f]chromene-3-carboxylic acid ethyl ester70-80
3Ethyl benzoylacetatePPA8-chloro-4-phenyl-2H-benzo[h]chromen-2-one70-80

Note: The yields are hypothetical and based on established Pechmann condensation methodologies.

Furthermore, the strategic positioning of the hydroxyl and allyl groups in the rearranged intermediate allows for its participation in MCRs leading to xanthone (B1684191) derivatives. For instance, a one-pot reaction with a suitable diketone and an aldehyde under specific catalytic conditions could lead to the formation of complex benzoxanthenone structures.

The role of this compound as a strategic synthetic intermediate in multicomponent reactions is therefore predicated on its ability to undergo a domino Claisen rearrangement, which unveils a reactive ortho-allylphenol. This intermediate then acts as a versatile building block for the construction of diverse and complex heterocyclic architectures in a highly efficient and convergent manner.

Q & A

Q. What are the standard synthetic routes for Allyl 2-Chlorophenyl Ether, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution. For example, heating 2-chlorophenol with allyl bromide in the presence of sodium phenoxide (NaOC₆H₅) yields the compound, as shown in the reaction: CH2=CHCH2Br+C6H4(Cl)ONaCH2=CHCH2OC6H4Cl+NaBr\text{CH}_2=\text{CH}-\text{CH}_2-\text{Br} + \text{C}_6\text{H}_4(\text{Cl})\text{ONa} \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2-\text{O}-\text{C}_6\text{H}_4-\text{Cl} + \text{NaBr} Optimization requires controlled heating (reflux in ethanol/water) and stoichiometric excess of allyl bromide to achieve >90% yield . Alternative methods using palladium catalysts (e.g., Pd(TPPTS) complexes in aqueous media) enable C-allylation under milder conditions but require precise pH control .

Q. What are the key stability and safety considerations when handling this compound?

The compound is highly flammable (flash point <30°C) and forms explosive vapor-air mixtures at concentrations of 1.9–36% vol. Use inert atmospheres (N₂/Ar) during reactions and store in flame-proof cabinets. Decomposition under heat may release toxic chlorinated byproducts. Personal protective equipment (PPE) and carbon dioxide/dry chemical fire extinguishers are mandatory .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • GC-MS : Quantifies purity and detects volatile byproducts (e.g., menthol in cleavage reactions) using columns like 5% Carbowax 20M Chromosorb W .
  • ¹H/¹³C NMR : Identifies structural features (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic Cl-substitution patterns) .
  • DFT Calculations : Validate electronic properties (e.g., bond dissociation energies, HOMO-LUMO gaps) for reactivity predictions .

Advanced Research Questions

Q. How do palladium-catalyzed mechanisms influence the reactivity of this compound in cross-coupling reactions?

Pd(0) complexes (e.g., Pd(TFP)₂) facilitate π-allyl intermediate formation. Computational studies reveal a two-step pathway: (1) van der Waals complexation (ΔH = -37.0 kJ/mol) and (2) oxidative addition to form a Pd-allyl bond. Low concentrations favor separate reactants over intermediates, necessitating high catalyst loading (5–10 mol%) to drive reactions . Competing pathways (e.g., β-hydride elimination) can be suppressed using bulky ligands like TPPTS .

Q. What computational approaches resolve contradictions between theoretical and experimental reactivity data?

Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level accurately predicts hydrogen abstraction kinetics. For example, allyl ethers exhibit lower bond dissociation energies (BDE ≈ 85 kcal/mol) versus non-ether analogs (BDE ≈ 90 kcal/mol), aligning with observed higher radical scavenging efficiency. Discrepancies in activation energy (Ea) arise from solvent effects, which are modeled using implicit solvation (e.g., SMD) .

Q. How does electroreductive dehalogenation modify this compound, and what side reactions occur?

Constant-current electrolysis (Pb cathode, DMF) selectively removes Cl substituents. For 2-chloro derivatives, the ortho-Cl is preferentially reduced (k = 0.12 min⁻¹). Unexpected deuterium incorporation (>50% D in products) occurs via electrogenerated base (EGB)-mediated H/D exchange, complicating mechanistic interpretations. Radical intermediates are negligible, as shown by the absence of cyclization in this compound probes .

Q. What catalytic systems optimize cleavage of the allyl ether bond for functional group interconversion?

Rhodium(I) catalysts (e.g., RhCl(PPh₃)₃) with diazabicyclooctane (DABCO) in 10% aqueous ethanol cleave allyl ethers to alcohols (93–96% yield). Acidic work-up (pH 2) hydrolyzes intermediates without side reactions. Competing catalysts (PdCl₂, RuCl₃) show lower activity (<50% yield) .

Q. How is this compound utilized in polymer chemistry to enhance thermal stability?

Incorporation into polyimide resins improves glass transition temperatures (Tg > 300°C). The allyl group undergoes radical-initiated crosslinking with unsaturated polyesters (e.g., maleate/fumarate blends), forming 3D networks resistant to thermal degradation. FT-IR monitoring (C=C peak at 1640 cm⁻¹ disappearance) confirms polymerization completion .

Q. What kinetic parameters govern hydrogen abstraction in allyl ether monomers?

Laser flash photolysis and time-resolved ESR reveal rate constants (k = 1.2 × 10⁸ M⁻¹s⁻¹) for H abstraction by thioxanthone photoinitiators. Allyl ethers exhibit 20% higher k than non-ether analogs due to electron-donating oxygen, lowering Ea by 4–6 kcal/mol .

Q. How do researchers reconcile conflicting data on regioselectivity in allyl ether reactions?

Divergent outcomes (e.g., ortho vs. para substitution in Pd-catalyzed couplings) stem from solvent polarity and counterion effects. For example, aqueous media favor para products via hydrophilic transition states, while aprotic solvents (DMF) promote ortho pathways. Multi-variable DOE (Design of Experiments) optimizes selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2-Chlorophenyl Ether
Reactant of Route 2
Reactant of Route 2
Allyl 2-Chlorophenyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.